

2-Amino-2-(3,4-dichlorophenyl)acetic acid properties

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Compound of Interest

Compound Name: 2-Amino-2-(3,4-dichlorophenyl)acetic acid

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An In-depth Technical Guide on 2-Amino-2-(3,4-dichlorophenyl)acetic acid

Disclaimer: This document provides a summary of available data for **2-Amino-2-(3,4-dichlorophenyl)acetic acid**. It is intended for research and informational purposes only. A significant portion of the experimental data, particularly regarding its biological activity and detailed toxicological profile, is not available in the public domain. The information on related compounds is provided for contextual purposes and should not be attributed to **2-Amino-2-(3,4-dichlorophenyl)acetic acid**.

Introduction

2-Amino-2-(3,4-dichlorophenyl)acetic acid is a non-proteinogenic amino acid. Its structure, featuring a dichlorinated phenyl ring attached to the alpha-carbon of glycine, makes it a subject of interest in medicinal chemistry and drug development. It serves as a chiral building block for the synthesis of various heterocyclic compounds and other complex organic molecules.^[1] This guide summarizes its known physicochemical properties, potential synthetic routes, and available safety information.

Physicochemical Properties

The experimental data for several physicochemical properties of **2-Amino-2-(3,4-dichlorophenyl)acetic acid** are not readily available in the literature. The following table summarizes the available computed and experimental data.

Property	Value	Source
Molecular Formula	C ₈ H ₇ Cl ₂ NO ₂	PubChem[2]
Molecular Weight	220.05 g/mol	PubChem[2]
CAS Number	128349-50-8	PubChem[2]
Appearance	White to off-white solid (predicted)	---
Melting Point	136-140 °C	Sigma-Aldrich[1]
Boiling Point	Data not available	---
pKa	Data not available	---
Solubility	Data not available	---
XLogP3	-0.4	PubChem[2]

Spectroscopic Data (Predicted)

Experimental spectroscopic data for **2-Amino-2-(3,4-dichlorophenyl)acetic acid** is not available in the reviewed literature. The following are predicted spectral characteristics based on its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H-NMR:
 - Aromatic Protons: Signals corresponding to the three protons on the dichlorophenyl ring are expected in the aromatic region (typically δ 7.0-8.0 ppm). The substitution pattern will lead to a complex splitting pattern.
 - Alpha-Proton: A singlet or a multiplet for the proton on the alpha-carbon is expected, likely in the region of δ 4.0-5.0 ppm.
 - Amine and Carboxylic Acid Protons: Broad singlets corresponding to the -NH₂ and -COOH protons would be observed. Their chemical shifts are highly dependent on the solvent and concentration.

- ^{13}C -NMR:
 - Carbonyl Carbon: A signal for the carboxylic acid carbonyl carbon is expected around δ 170-180 ppm.
 - Aromatic Carbons: Six signals for the carbons of the dichlorophenyl ring are expected in the range of δ 120-140 ppm. The carbons attached to the chlorine atoms will be significantly deshielded.
 - Alpha-Carbon: The signal for the alpha-carbon is anticipated in the region of δ 50-60 ppm.

Infrared (IR) Spectroscopy

- O-H Stretch (Carboxylic Acid): A very broad band from approximately 2500 to 3300 cm^{-1} .
- N-H Stretch (Amine): A medium intensity, broad band in the region of 3000-3400 cm^{-1} .
- C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm^{-1} .
- C=C Stretch (Aromatic): Medium to weak bands in the 1450-1600 cm^{-1} region.
- C-Cl Stretch: Strong absorptions in the fingerprint region, typically below 800 cm^{-1} .

Mass Spectrometry (MS)

- Molecular Ion Peak (M^+): The mass spectrum would be expected to show a molecular ion peak at m/z 220 (for the most common isotopes ^{12}C , ^1H , ^{35}Cl , ^{14}N , ^{16}O). The isotopic pattern for two chlorine atoms (M^+ , $\text{M}+2$, $\text{M}+4$ in a ratio of approximately 9:6:1) would be a key diagnostic feature.
- Fragmentation: Common fragmentation pathways would likely involve the loss of the carboxylic acid group ($-\text{COOH}$, 45 Da) and potentially cleavage of the bond between the alpha-carbon and the phenyl ring.

Synthesis Protocols

While specific, detailed experimental protocols for the synthesis of **2-Amino-2-(3,4-dichlorophenyl)acetic acid** are not widely published, general methods for the synthesis of α -

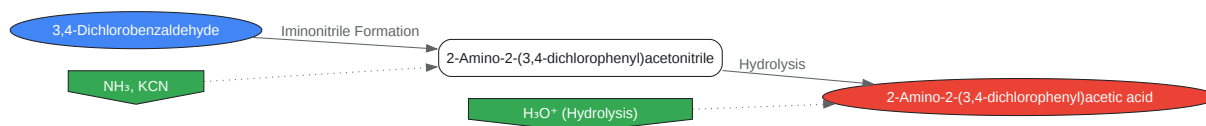
amino acids are applicable. The Strecker and Bucherer-Bergs syntheses, both starting from 3,4-dichlorobenzaldehyde, are plausible routes.

Strecker Synthesis

This method involves the reaction of an aldehyde with ammonia and cyanide, followed by hydrolysis of the resulting aminonitrile.

Experimental Workflow:

- **Iminonitrile Formation:** 3,4-Dichlorobenzaldehyde is reacted with ammonia (or an ammonium salt like ammonium chloride) and a cyanide source (e.g., potassium cyanide). This proceeds through the formation of an imine, which is then attacked by the cyanide ion to form 2-amino-2-(3,4-dichlorophenyl)acetonitrile.
- **Hydrolysis:** The aminonitrile is then hydrolyzed, typically under acidic or basic conditions, to yield the corresponding carboxylic acid, **2-Amino-2-(3,4-dichlorophenyl)acetic acid**.



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Strecker Synthesis Workflow.

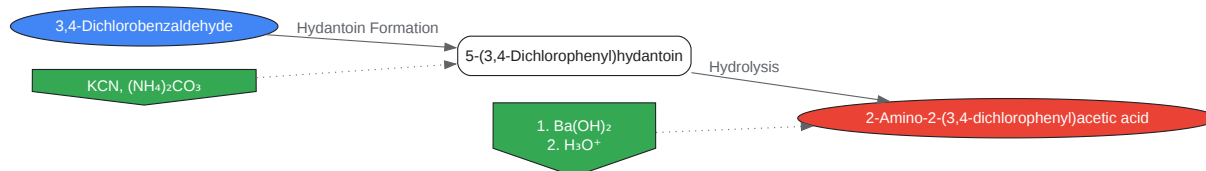
Bucherer-Bergs Synthesis

This is a multicomponent reaction that produces a hydantoin, which can then be hydrolyzed to the amino acid.

Experimental Workflow:

- **Hydantoin Formation:** 3,4-Dichlorobenzaldehyde is reacted with potassium cyanide and ammonium carbonate. This reaction forms 5-(3,4-dichlorophenyl)hydantoin.

- Hydrolysis: The hydantoin is subsequently hydrolyzed, usually with a strong base like barium hydroxide followed by acidification, to open the ring and yield **2-Amino-2-(3,4-dichlorophenyl)acetic acid**.



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Bucherer-Bergs Synthesis Workflow.

Biological Activity

Disclaimer: There is no specific information available in the searched scientific literature regarding the biological activity, mechanism of action, or pharmacological profile of **2-Amino-2-(3,4-dichlorophenyl)acetic acid**.

The searches for the biological activity of this specific compound frequently yielded results for structurally related but distinct molecules. It is crucial to emphasize that the biological activities of these related compounds cannot be attributed to **2-Amino-2-(3,4-dichlorophenyl)acetic acid**. These are mentioned here solely for informational context.

- 2,4-Dichlorophenoxyacetic acid (2,4-D): This is a widely used herbicide. Its mechanism of action involves mimicking the plant hormone auxin, leading to uncontrolled growth and eventual death of broadleaf weeds. It has been studied for its potential neurotoxic and cytotoxic effects in animal models and cell lines.
- Diclofenac (2-(2,6-dichloroanilino)phenylacetic acid): This is a common nonsteroidal anti-inflammatory drug (NSAID). It works by inhibiting cyclooxygenase (COX) enzymes, thereby reducing the production of prostaglandins involved in pain and inflammation.

- Other Dichlorophenyl-containing compounds: Various derivatives of dichlorophenylacetic acid and related structures have been investigated for a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

The biological profile of **2-Amino-2-(3,4-dichlorophenyl)acetic acid** remains to be determined through specific in vitro and in vivo studies.

Safety and Handling

Detailed toxicological data for **2-Amino-2-(3,4-dichlorophenyl)acetic acid** is not available. Standard laboratory safety precautions should be followed when handling this compound.

- Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety goggles, and chemical-resistant gloves.
- Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a fume hood.
- Storage: Store in a tightly sealed container in a cool, dry place.
- First Aid:
 - In case of skin contact: Wash off immediately with plenty of soap and water.
 - In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
 - If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.
 - If swallowed: Rinse mouth with water. Do not induce vomiting. Consult a physician.

This information is based on general guidelines for handling laboratory chemicals and is not a substitute for a comprehensive Safety Data Sheet (SDS).

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References

- 1. 2-Amino-2-(3,4-dichlorophenyl)acetic Acid|CAS 128349-50-8 [benchchem.com]
- 2. 2-Amino-2-(3,4-dichlorophenyl)acetic acid | C₈H₇Cl₂NO₂ | CID 16641904 - PubChem [pubchem.ncbi.nlm.nih.gov]
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